molecular formula C23H29ClO9 B12427652 Chlorouvedalin

Chlorouvedalin

Cat. No.: B12427652
M. Wt: 484.9 g/mol
InChI Key: BQXRLMULBZGQJI-UHFFFAOYSA-N
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Description

Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a highly substituted furan-based macrocyclic compound. Its structure features a fused cyclodeca[b]furan core with multiple functional groups, including acetyloxy, chloro-hydroxy-methylbutanoyloxy, methylidene, and ester moieties. This compound shares structural similarities with natural products and synthetic intermediates in the furanoterpenoid class, often associated with bioactive properties .

Properties

Molecular Formula

C23H29ClO9

Molecular Weight

484.9 g/mol

IUPAC Name

methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3

InChI Key

BQXRLMULBZGQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core cyclodeca[b]furan structure, followed by the introduction of various substituents through reactions such as esterification, chlorination, and hydroxylation. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions due to its functional groups:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester and ketone groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups may participate in hydrogen bonding and other interactions, while the chloro group can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity is comparable to other cyclodeca[b]furan derivatives. Key analogs include:

[(3aR,6E,9S,10Z,11aR)-9-acetyloxy-4-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate (PubChem CID: N/A) Differences: Replaces the 3-chloro-2-hydroxy-2-methylbutanoyloxy group with a 2,3-dimethyloxirane carboxylate.

[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate (CAS: 1402067-83-7) Differences: Features a hydroxymethyl group at position 6 and an α,β-unsaturated ester (but-2-enoate) instead of the chloro-hydroxy-methylbutanoyloxy moiety. Implications: The conjugated enoate group may enhance UV absorption and metabolic instability compared to the target compound’s chlorinated substituent .

(7Z)-9-(acetyloxy)-6-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,6,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-methylbut-2-enoate (CAS: 56377-64-1) Differences: Lacks the chloro-substituted acyloxy group and includes an additional hydroxyl group at position 4. Implications: Increased polarity due to the hydroxyl group may improve aqueous solubility but reduce membrane permeability .

Table 1: Comparative Structural Features

Compound Name Molecular Formula Key Functional Groups Unique Features
Target Compound C₂₃H₂₉ClO₁₀ Chloro-hydroxy-methylbutanoyloxy, methylidene Electrophilic chlorine, multiple H-bond donors
Analog 1 C₂₄H₃₀O₁₀ Dimethyloxirane carboxylate Epoxide ring, no halogen
Analog 2 C₂₂H₂₈O₈ Hydroxymethyl, α,β-unsaturated ester Conjugated enoate, reduced steric bulk
Analog 3 C₂₁H₂₆O₈ Hydroxyl, α,β-unsaturated ester Additional hydroxyl, no halogen

Biological Activity

Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate (hereafter referred to as Compound X) is a complex organic molecule with significant potential in pharmacological applications. This article reviews the biological activities associated with Compound X, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X belongs to a class of benzo[b]furan derivatives known for their diverse biological activities. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions. The presence of an acetyloxy group and a chloro-substituted hydroxy group suggests potential for various biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Compound X through various mechanisms:

  • Cell Proliferation Inhibition : Compound X has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range, indicating potent inhibition of cell growth .
  • Induction of Apoptosis : Research indicates that Compound X can induce apoptosis in cancer cells by activating caspase pathways. Specifically, it has been shown to increase the levels of cleaved caspase-3 in treated cells, suggesting a mechanism involving mitochondrial dysfunction and cytochrome c release .
  • Tubulin Polymerization Inhibition : Similar to other known antitumor agents, Compound X inhibits tubulin polymerization. This activity is crucial for disrupting mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis .

The biological activity of Compound X can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death.
  • Cytochrome c Release : It promotes mitochondrial release of cytochrome c, which is essential for the activation of downstream apoptotic factors.
  • Interaction with Tubulin : Molecular docking studies suggest that Compound X interacts with tubulin at the colchicine binding site, inhibiting its polymerization and thus affecting microtubule dynamics .

Case Studies

Several case studies have evaluated the efficacy of Compound X in vitro and in vivo:

  • In Vitro Studies : A study assessed the cytotoxic effects of Compound X on various cancer cell lines including HL-60 (acute myeloid leukemia) and U937 (histiocytic lymphoma). The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations .
  • In Vivo Efficacy : Animal models have been used to evaluate the antitumor effects of Compound X. In a rat model of breast cancer, administration of Compound X resulted in reduced tumor growth and increased survival rates compared to controls .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of Compound X compared to other known compounds within its class:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound XHL-600.56Apoptosis via caspase activation
CA-4HL-601.0Tubulin polymerization inhibition
PTL (Parthenolide)AML Cells12.5Cytotoxicity against leukemic cells

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